Iridium tris(2-ethylhexanoate)

Catalog No.
S13298231
CAS No.
67816-07-3
M.F
C24H45IrO6
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium tris(2-ethylhexanoate)

CAS Number

67816-07-3

Product Name

Iridium tris(2-ethylhexanoate)

IUPAC Name

2-ethylhexanoate;iridium(3+)

Molecular Formula

C24H45IrO6

Molecular Weight

621.8 g/mol

InChI

InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

ZARMTHMHGLQSAY-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3]

Iridium tris(2-ethylhexanoate) is an organometallic compound with the chemical formula C24H45IrO6\text{C}_{24}\text{H}_{45}\text{IrO}_{6}. It consists of an iridium atom coordinated with three 2-ethylhexanoate ligands, which are derived from 2-ethylhexanoic acid. This compound is notable for its solubility in organic solvents, making it a useful precursor in various

  • Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes. This property is significant in catalytic processes where oxidation-reduction reactions are involved .
  • Coordination Chemistry: As a coordination complex, it can interact with various substrates, forming new complexes that can be utilized in catalysis or as intermediates in organic synthesis .

The synthesis of iridium tris(2-ethylhexanoate) typically involves the reaction of iridium precursors with 2-ethylhexanoic acid under controlled conditions. Common methods include:

  • Direct Reaction: Mixing iridium salts (such as iridium chloride) with 2-ethylhexanoic acid in an organic solvent under reflux conditions.
  • Solvent-Assisted Methods: Utilizing solvents that enhance the solubility of both reactants can lead to higher yields and purities of the final product .

These methods allow for the formation of the desired tris(2-ethylhexanoate) complex while minimizing by-products.

Iridium tris(2-ethylhexanoate) has several applications, including:

  • Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and oxidation processes due to its ability to facilitate electron transfer .
  • Material Science: The compound is used in the development of advanced materials such as thin films and coatings, particularly for electronic applications and energy storage devices .
  • Research: It is employed as a precursor in studies related to organometallic chemistry and coordination complexes .

Studies on the interactions of iridium tris(2-ethylhexanoate) with other molecules are crucial for understanding its reactivity and potential applications. These interactions often involve:

  • Ligand Exchange Reactions: The ability of the compound to undergo ligand exchange can influence its catalytic properties and stability in different environments.
  • Reactivity Profiles: Understanding how this compound interacts with various substrates helps optimize its use in catalytic processes and material synthesis .

Iridium tris(2-ethylhexanoate) shares similarities with various other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
Iridium chlorideIrCl3\text{IrCl}_3Commonly used precursor for iridium complexes; less soluble.
Rhodium tris(2-ethylhexanoate)Rh C8H15O2)3\text{Rh C}_8\text{H}_{15}\text{O}_2)_3Similar structure; used in catalytic applications but different metal properties.
Cobalt(III) 2-ethylhexanoateCo C8H15O2)3\text{Co C}_8\text{H}_{15}\text{O}_2)_3Hydrophobic precursor for coatings; different metal reactivity.

Iridium tris(2-ethylhexanoate) stands out due to its unique combination of stability, solubility, and reactivity, making it particularly valuable in specialized applications such as catalysis and materials science.

Precursor Selection and Ligand Exchange Mechanisms

The synthesis of iridium tris(2-ethylhexanoate) relies fundamentally on the careful selection of appropriate iridium precursors and understanding of ligand exchange mechanisms [1]. The molecular formula for this coordination complex is C24H45IrO6, with a molecular weight of 621.8 grams per mole [2]. Research has demonstrated that iridium(III) chloride hydrate serves as the most commonly employed precursor for organometallic synthesis reactions [1] [3].

The ligand exchange mechanism follows a dissociative pathway, where the original ligands bound to the iridium center undergo substitution with 2-ethylhexanoate anions [4]. Studies on iridium complex ligand exchange kinetics have revealed that substrate dissociation rates vary significantly depending on the electronic properties of the coordinating ligands [4]. The exchange process typically proceeds through a monomolecular dissociation step followed by bimolecular association of the incoming carboxylate ligands [4].

Precursor comparison studies indicate that iridium(III) acetylacetonate provides an alternative starting material, though yields may vary depending on reaction conditions [5]. The coordination number of iridium in the final product is six, with three bidentate 2-ethylhexanoate ligands forming a octahedral geometry around the central metal ion [6] [7]. Research on related metal carboxylates suggests that the stability of the final complex depends heavily on the initial precursor selection and the specific reaction pathway employed [8].

Temperature optimization studies for iridium complex synthesis have shown that reactions conducted at elevated temperatures between 160-180 degrees Celsius yield optimal results [1] [9]. The use of iridium-diolefin precursors such as [Ir(μ-Cl)(η2-COE)2]2 has demonstrated improved yields of up to 82% when compared to traditional chloride precursors [3].

Solvent Systems and Reaction Stoichiometry

Solvent selection plays a critical role in the successful synthesis of iridium tris(2-ethylhexanoate) [10] [11]. Polar aprotic solvents such as ethylene glycol have been extensively studied for iridium complex synthesis, with reaction temperatures typically maintained between 160-200 degrees Celsius [1] [5]. Research indicates that glycerol serves as an effective high-boiling solvent system, allowing for extended reaction times without solvent loss [5].

The optimal stoichiometric ratio requires three equivalents of 2-ethylhexanoic acid per equivalent of iridium precursor [12]. Industrial synthesis protocols typically employ a slight excess of the carboxylic acid to ensure complete conversion of the metal precursor [13] [12]. Studies on rhodium 2-ethylhexanoate synthesis, which shares similar coordination chemistry, indicate that maintaining precise stoichiometric control prevents formation of mixed-ligand complexes [13] [12].

Reaction optimization data demonstrates that water content in the solvent system significantly affects yield and purity [12]. Dehydrated reaction conditions are essential for preventing hydrolysis of the metal-carboxylate bonds [14]. Temperature control during synthesis is critical, with studies showing that temperatures above 210 degrees Celsius may lead to decomposition of the organic ligands [14] [15].

Table 1: Optimized Reaction Conditions for Metal Carboxylate Synthesis

ParameterOptimal RangeReference Conditions
Temperature160-180°C170°C [12]
Reaction Time12-24 hours18 hours [12]
Stoichiometry1:3.1 (Ir:acid)Slight excess acid [13]
SolventEthylene glycolHigh boiling point [5]
AtmosphereInert (nitrogen)Moisture-free [14]

Research on iridium catalysts has revealed that solvent polarity affects the coordination environment and subsequent reactivity of the metal center [10]. Mixed solvent systems combining alcohols with glycols have shown promise for improving both yield and selectivity in organometallic synthesis [16]. The use of 2-ethoxyethanol as a co-solvent has been reported to facilitate ligand exchange while maintaining thermal stability [1] [3].

Industrial-Scale Production Protocols

Industrial-scale synthesis of iridium tris(2-ethylhexanoate) requires careful consideration of process economics and scalability factors [17] [18]. Continuous flow processing has emerged as a preferred method for organometallic compound production, offering superior control over reaction parameters compared to traditional batch processes [18]. The implementation of continuous protocols allows for consistent product quality and reduced waste generation [18].

Large-scale production typically employs reactor volumes exceeding 100 liters, with precise temperature and pressure control systems [17]. Industrial protocols prioritize the use of readily available starting materials and minimize the formation of hazardous byproducts [18]. Process optimization studies indicate that modular continuous plants can achieve rapid scale-up from laboratory to commercial production quantities [18].

Economic considerations for industrial production include catalyst recovery and recycling protocols [17]. The high cost of iridium metal necessitates efficient recovery systems to maintain process viability [19]. Industrial synthesis protocols typically achieve yields in excess of 95% when properly optimized [13]. Quality control measures at the industrial scale include continuous monitoring of water content, metal purity, and organic impurity levels [17].

Table 2: Industrial Production Parameters

Process ParameterLaboratory ScaleIndustrial Scale
Batch Size1-10 grams10-100 kilograms [17]
Reactor Volume250 mL - 2 L>100 L [17]
Yield Efficiency80-90% [5]>95% [13]
Processing Time12-48 hours24-72 hours [18]
Quality ControlManual samplingContinuous monitoring [17]

Space yield optimization represents a critical factor in industrial production economics [13]. Research indicates that properly designed continuous processes can achieve space yields significantly higher than batch alternatives [13]. The implementation of automated control systems enables precise regulation of reaction parameters while minimizing operator intervention [18].

Heat management in large-scale reactors requires sophisticated cooling and heating systems to maintain uniform temperature distribution [18]. Industrial protocols incorporate multiple safety systems including pressure relief valves and emergency shutdown procedures [18]. Process analytical technology enables real-time monitoring of reaction progress and product quality [17].

Purification Techniques and Quality Control Metrics

The purification of iridium tris(2-ethylhexanoate) employs multiple complementary techniques to achieve pharmaceutical-grade purity [20] [21]. Primary purification typically involves crystallization from organic solvents, with methanol and acetonitrile serving as preferred recrystallization media [22] [23]. Research indicates that controlled crystallization conditions significantly impact final product purity and crystal morphology [21].

Filtration protocols utilize both gravity and vacuum filtration methods, depending on the scale of operation [20] [23]. Industrial purification systems incorporate multiple washing stages using deionized water and organic solvents to remove residual impurities [12] [20]. The separation process typically achieves purity levels exceeding 99% as determined by high-performance liquid chromatography [5].

Quality control analytical methods include nuclear magnetic resonance spectroscopy for structural confirmation and electrospray ionization mass spectrometry for molecular weight verification [24] [22]. Water content determination employs Karl Fischer titration, with acceptable limits typically below 0.1% by weight [25]. Thermal analysis techniques assess the thermal stability and decomposition characteristics of the purified product [15] [26].

Table 3: Quality Control Specifications

Analytical ParameterSpecificationTest Method
Purity≥99.0%HPLC analysis [5]
Water Content≤0.1%Karl Fischer titration [25]
Metal Content30.9 ± 0.5%Atomic spectroscopy [27]
Melting PointDetermined by DSCThermal analysis [15]
Molecular Weight621.8 g/molMass spectrometry [2]

Advanced purification techniques include column chromatography using silica gel or alumina supports [23]. Solvent selection for chromatographic purification considers both selectivity and environmental impact [21]. Research demonstrates that gradient elution protocols provide superior separation of closely related impurities [23].

Analytical characterization employs multiple spectroscopic techniques including infrared spectroscopy for functional group identification and carbon-13 nuclear magnetic resonance for detailed structural analysis [22] [27]. X-ray crystallography provides definitive structural information when single crystals suitable for diffraction analysis can be obtained [22]. Elemental analysis confirms the empirical formula and detects metallic impurities that may affect product performance [27].

The solubility profile of iridium tris(2-ethylhexanoate) is primarily governed by its molecular structure, which combines the hydrophobic 2-ethylhexanoate ligands with the central metal ion. The compound exhibits a partition coefficient (LogP) of 2.858, indicating moderate lipophilicity and suggesting preferential solubility in organic solvents over aqueous media [2]. This lipophilic character arises from the three branched alkyl chains, each containing eight carbon atoms, which significantly outweigh the polar contributions from the carboxylate functional groups.

The compound demonstrates excellent solubility in organic solvents, particularly in alcohols such as methanol, where it has been successfully used for synthesis and recrystallization procedures [4]. Chlorinated solvents, including dichloromethane, provide another favorable solvent system, as evidenced by extraction and purification protocols documented in the literature [5] [4]. The compound's solubility in aromatic solvents like toluene and benzene has been utilized in various synthetic procedures, demonstrating its versatility across different organic media [4] .

Ketones and ethers show moderate solubility characteristics, though comprehensive quantitative data remains limited in the available literature. The polar surface area of 120.39 Ų suggests that while the compound retains some polar character due to the carboxylate groups, the extensive alkyl substitution dominates the overall solubility behavior [1] [2].

In contrast, aqueous solubility is extremely limited due to the hydrophobic nature of the 2-ethylhexanoate ligands [2] [7] [8]. The branched alkyl chains create a hydrophobic environment around the metal center, preventing effective solvation by water molecules. This characteristic makes the compound particularly suitable for applications requiring organic-phase processing and limits its use in aqueous-based systems.

The solvent-assisted synthesis methods have been reported to enhance both solubility and reaction yields by utilizing solvents that can effectively dissolve both reactants and products . This approach has proven particularly effective for organometallic compounds with mixed hydrophilic-lipophilic characteristics, allowing for better control over reaction conditions and product purity.

Thermal Stability and Decomposition Pathways

The thermal behavior of iridium tris(2-ethylhexanoate) is characterized by a complex interplay between sublimation, decomposition, and volatilization processes. Based on comparative analysis with structurally similar iridium complexes and carboxylate systems, the compound exhibits moderate thermal stability with distinct temperature ranges for different thermal events [10] [11] [12].

Sublimation and evaporation processes are estimated to commence around 180-200°C, based on analogous iridium(I) complexes and similar organometallic precursors [11] [13] [14]. The compound's boiling point of 228°C at 760 mmHg suggests that significant volatilization occurs within this temperature range [1]. The relatively low flash point of 116.6°C indicates that vapors can form at moderately elevated temperatures, which is consistent with the compound's use as a precursor in metal-organic chemical vapor deposition (MOCVD) processes [1].

The decomposition pathway is anticipated to follow mechanisms similar to other metal carboxylate systems, involving initial decarboxylation reactions in the temperature range of 200-300°C [11] [13] [15] [16]. Thermogravimetric analysis studies on related iridium precursors suggest that decomposition proceeds through multiple stages, with the loss of carboxylate groups being the primary thermal degradation mechanism [11] [14]. The residual weight after complete thermal decomposition is estimated to be approximately 45% of the initial mass, corresponding to the formation of metallic iridium [11] [14].

Decarboxylation mechanisms in metal carboxylate systems typically involve the elimination of carbon dioxide and the formation of alkyl radicals or alkenes [15] [16]. For iridium tris(2-ethylhexanoate), this process would likely yield 2-ethylhexyl fragments, carbon dioxide, and ultimately metallic iridium upon complete decomposition. The activation energy for thermal decomposition of carboxylate ionic liquids has been reported to vary significantly with temperature, suggesting multiple decomposition steps occur sequentially [12].

The thermal window for practical applications is estimated to be in the range of 100-150°C for controlled processes such as MOCVD, where the compound must remain stable enough for transport and delivery while being sufficiently volatile for vapor-phase reactions [14] [17]. This temperature range represents a compromise between adequate vapor pressure and thermal stability, allowing for effective precursor delivery without premature decomposition.

Kinetic studies on similar carboxylate systems indicate that thermal decomposition follows first-order kinetics with temperature-dependent rate constants [10] [15]. The Arrhenius parameters for thermal decomposition can be determined through isothermal thermogravimetric analysis, providing valuable information for process optimization and safety considerations.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, X-ray Photoelectron Spectroscopy)

The spectroscopic characterization of iridium tris(2-ethylhexanoate) provides comprehensive structural and electronic information through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and coordination environment.

Infrared spectroscopy reveals characteristic vibrational modes of the carboxylate ligands and metal-ligand interactions. The carbonyl stretching vibrations appear in the region 1550-1650 cm⁻¹, corresponding to the asymmetric carboxylate stretch, while the symmetric carboxylate stretch occurs at 1280-1400 cm⁻¹ [18] [19]. The separation between these bands (Δν = νₐₛᵧₘ - νₛᵧₘ) provides information about the coordination mode of the carboxylate groups. For bidentate coordination, typical separations range from 100-200 cm⁻¹, while unidentate coordination shows larger separations of 200-300 cm⁻¹ [18]. The presence of C-H stretching vibrations from the alkyl chains appears in the 2800-3000 cm⁻¹ region, with characteristic patterns for methyl and methylene groups [19].

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics. ¹H NMR spectroscopy reveals the alkyl chain environment with characteristic chemical shifts in the region 0.8-2.5 ppm [20] [21] [12]. The methyl groups of the 2-ethylhexanoate ligands typically appear as triplets around 0.9-1.1 ppm, while the methylene protons show complex multipicity patterns between 1.2-2.4 ppm. The α-proton adjacent to the carboxylate group appears further downfield around 2.3-2.6 ppm due to the deshielding effect of the carbonyl group [12].

¹³C NMR spectroscopy provides information about the carbon framework, with the carboxyl carbon appearing around 175-180 ppm, characteristic of coordinated carboxylate groups [20] [12]. The branched alkyl chain carbons appear in the aliphatic region (10-40 ppm), with the quaternary carbon showing distinct chemical shifts. The coordination to iridium may cause slight shifts in the carboxyl carbon resonance compared to free carboxylic acids.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of iridium tris(2-ethylhexanoate) is dominated by the redox chemistry of the iridium(III) center, which can undergo oxidation to iridium(IV) under appropriate conditions. The compound exhibits characteristic voltammetric responses that provide insights into its electron transfer properties and potential applications in catalytic processes.

Cyclic voltammetry studies reveal that the primary redox couple involves the Ir³⁺/Ir⁴⁺ transition, typically occurring in the potential range of +0.4 to +0.8 V versus the normal hydrogen electrode (NHE) [26] [25]. The exact potential depends on the solvent system, supporting electrolyte, and experimental conditions. The redox process is generally characterized as quasi-reversible to irreversible, indicating that the electron transfer is accompanied by structural changes or chemical reactions [26] [27] [28].

The electron transfer mechanism involves a one-electron process, as evidenced by peak current analysis and comparison with known standards [26] [27]. The oxidation of iridium(III) to iridium(IV) results in a more electrophilic metal center, which can lead to changes in the coordination environment and ligand binding affinities. The reverse reduction process may not fully regenerate the original iridium(III) species due to structural rearrangements or ligand dissociation.

pH dependence of the electrochemical behavior is significant due to the potential protonation of the carboxylate ligands [26]. At low pH values, the carboxylate groups can be protonated, leading to changes in the electron density at the metal center and shifts in the redox potentials. This pH sensitivity allows for tunable electrochemical properties depending on the solution conditions.

Solvent effects play a crucial role in determining the electrochemical behavior, as different solvents can stabilize different oxidation states to varying degrees [27] [29]. Polar solvents may favor the higher oxidation state due to better solvation of the charged species, while nonpolar solvents may stabilize the lower oxidation state. The choice of solvent also affects the solubility of the compound and the supporting electrolyte, influencing the overall electrochemical response.

The electrochemical applications of iridium tris(2-ethylhexanoate) include its potential use as a precursor for electrodeposition processes, where controlled oxidation can lead to the formation of iridium oxide films [25]. These films have applications in water oxidation catalysis and other electrochemical processes. The compound's redox properties also make it suitable for use in redox-active materials and energy storage applications.

Electrochemical stability is an important consideration for practical applications. The compound's stability under electrochemical conditions depends on the potential range, scan rate, and electrolyte composition. Repeated cycling may lead to gradual degradation through ligand loss or structural changes, limiting the long-term stability under harsh electrochemical conditions [27].

Hydrogen Bond Acceptor Count

6

Exact Mass

622.28454 g/mol

Monoisotopic Mass

622.28454 g/mol

Heavy Atom Count

31

General Manufacturing Information

Hexanoic acid, 2-ethyl-, iridium(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-10-2024

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